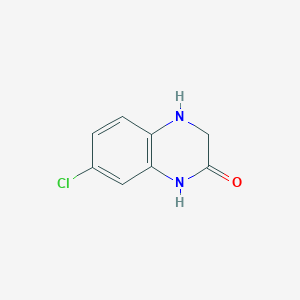

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Description

Properties

IUPAC Name |

7-chloro-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSLFQDLMDRXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301277 | |

| Record name | 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66367-05-3 | |

| Record name | 7-Chloro-3,4-dihydro-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66367-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 142167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066367053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66367-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66367-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one: Properties and Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the evolution of numerous heterocyclic scaffolds from niche laboratory curiosities to pivotal components in modern drug discovery. The quinoxalinone core, in particular, stands out for its versatile biological activity and synthetic tractability. This guide focuses on a specific, yet promising derivative: 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one . While the broader quinoxaline family is well-documented for its impressive range of pharmacological effects—spanning antiviral, antibacterial, and anticancer properties—this guide aims to provide a focused, in-depth technical overview of the 7-chloro substituted dihydroquinoxalinone.[1][2][3] The strategic placement of a chloro group at the 7-position can significantly influence the molecule's electronic properties and its interactions with biological targets, making it a compound of considerable interest for medicinal chemists.

This document is structured to provide not just a compilation of data, but a cohesive understanding of the molecule's fundamental characteristics, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Characteristics

The foundational step in evaluating any compound for drug development is a thorough understanding of its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Chemical Structure and Properties

This compound is a bicyclic heterocyclic compound. The core structure consists of a benzene ring fused to a pyrazinone ring. The "dihydro" designation indicates the presence of two additional hydrogen atoms, resulting in a partially saturated pyrazinone ring. The chloro substituent at the 7-position is a key feature, influencing the molecule's lipophilicity and electronic nature.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O | ChemicalBook |

| Molecular Weight | 182.61 g/mol | BLDpharm[4] |

| CAS Number | CB81787168 | ChemicalBook |

Spectroscopic Profile

While specific spectra for this compound are not widely published, we can infer the expected spectral characteristics based on related compounds and general principles of spectroscopy.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and splitting patterns influenced by the chloro and amino-amide substituents. Additionally, distinct signals for the methylene (-CH₂-) and amine (-NH-) protons of the dihydro-pyrazinone ring would be present. For comparison, in related quinoxalinone derivatives, aromatic protons typically appear in the δ 7.00–8.40 ppm range.[1]

-

¹³C NMR: The spectrum would reveal the number of non-equivalent carbon atoms. The carbonyl carbon of the amide would be expected to resonate downfield (typically δ 150-170 ppm). Aromatic carbons would appear in the δ 110-150 ppm region, and the methylene carbon would be found in the aliphatic region. For example, in 3-phenylquinoxalin-2(1H)-one, the carbonyl carbon appears at δ 155.1 ppm.

-

Infrared (IR) Spectroscopy: Key absorption bands would include those for the N-H stretching of the secondary amine and amide (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1670-1690 cm⁻¹), and C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹). In similar quinoxalinone derivatives, the C=O stretch is observed around 1671-1677 cm⁻¹.[1]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

The synthesis of the 3,4-dihydroquinoxalin-2-one scaffold is well-established, typically involving the condensation of an o-phenylenediamine with an α-keto acid or its equivalent.

General Synthesis Pathway

The most common route to quinoxalin-2-ones is the Hinsberg reaction. For this compound, this would involve the cyclocondensation of 4-chloro-1,2-phenylenediamine with an α-keto acid like pyruvic acid or its ester.

Diagram: General Synthesis of this compound

Caption: General synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

While a specific protocol for the 7-chloro isomer is not detailed in the surveyed literature, a representative procedure can be constructed based on established methods for similar quinoxalinones. This protocol is provided for illustrative purposes and would require optimization.

Objective: To synthesize this compound.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Sodium pyruvate

-

Glacial acetic acid

-

Ethanol

-

Water

-

Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in a mixture of ethanol and glacial acetic acid.

-

Addition of Reagent: To this solution, add a solution of sodium pyruvate (1.1 equivalents) in water dropwise at room temperature with stirring.

-

Reaction: The reaction mixture is then heated to reflux for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water to remove any unreacted starting materials and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Rationale for Experimental Choices:

-

Acetic Acid: Acts as a catalyst for the initial condensation reaction.

-

Reflux: Provides the necessary energy to overcome the activation barrier for the cyclization step.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical and would need to be determined empirically.

Biological Activity and Therapeutic Potential

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a chlorine atom at the 7-position can modulate this activity.

Known and Potential Biological Activities

While specific biological data for this compound is sparse in the public domain, the broader class of quinoxalinone derivatives has demonstrated a wide array of biological activities, including:

-

Anticancer: Many quinoxaline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases.[2]

-

Antiviral: The quinoxaline nucleus is a core component of several compounds with activity against a range of viruses.[1]

-

Antibacterial and Antifungal: Quinoxalinones have been shown to inhibit the growth of various pathogenic bacteria and fungi.[3]

-

Antithrombotic and Antianxiolytic: Some derivatives have also been explored for their effects on the central nervous system and coagulation pathways.[3]

The 7-chloro substitution is a common strategy in drug design to enhance binding affinity to target proteins and improve pharmacokinetic properties. It is plausible that this compound could serve as a valuable intermediate or a pharmacophore in the development of new therapeutic agents in these areas.

Diagram: Potential Therapeutic Applications of the Quinoxalinone Scaffold

Sources

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Biological Activity and Chemical Composition of Propolis from Various Regions of Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one chemical structure and IUPAC name

An In-depth Technical Guide to 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The quinoxaline scaffold is a privileged structure in drug discovery, known for a wide array of biological activities. This document details the chemical identity, structural features, synthesis, and potential applications of this specific chloro-substituted quinoxalinone derivative. The content is structured to provide both foundational knowledge and practical insights for researchers engaged in synthetic chemistry and drug development.

Introduction: The Significance of the Quinoxalinone Scaffold

Quinoxaline, or benzopyrazine, is a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural motif is a bioisostere of quinoline and naphthalene and serves as a crucial building block for a multitude of compounds with diverse pharmacological properties.[1] Derivatives of quinoxaline have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects.[2][3][4]

The quinoxalinone skeleton, in particular, is a key intermediate in the design of novel therapeutic agents.[5][6] The introduction of a chlorine atom at the 7-position of the 3,4-dihydro-1H-quinoxalin-2-one core can significantly modulate the compound's physicochemical properties and biological activity. Halogen substitutions are a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability. This guide focuses specifically on the 7-chloro derivative, providing a detailed examination of its chemical nature and scientific relevance.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for any research application.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 66367-05-3 | [7][8] |

| Molecular Formula | C₈H₇ClN₂O | [7][9] |

| Molecular Weight | 182.61 g/mol | [7] |

| Appearance | Typically a solid powder | [10] |

Chemical Structure:

The core of the molecule consists of a bicyclic system where a benzene ring is fused to a dihydropyrazin-2-one ring. The chlorine atom is substituted at position 7 of the benzene ring.

Caption: Chemical Structure of this compound

Synthesis and Purification

The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives typically involves the condensation of an appropriately substituted o-phenylenediamine with a 2-ketoacid or its ester, or a related two-carbon electrophile. For the target compound, a common and effective strategy is the reductive cyclization of a precursor like 1-(2-amino-4-chlorophenyl)-2-chloroacetamide.

Experimental Protocol: Synthesis via Reductive Cyclization

This protocol describes a representative synthesis. Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of N-(4-chloro-2-nitrophenyl)-2-chloroacetamide

-

To a stirred solution of 4-chloro-2-nitroaniline (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add triethylamine (1.2 eq.).

-

Slowly add chloroacetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Reduction of the Nitro Group and Cyclization

-

Dissolve the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide (1 eq.) in a solvent mixture, such as ethanol and water.

-

Add a reducing agent, such as iron powder (3-5 eq.) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. The iron reduces the nitro group to an amine.

-

The newly formed amine undergoes an intramolecular nucleophilic substitution, displacing the chloro group of the chloroacetamide moiety to form the heterocyclic ring.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Caption: Synthetic Workflow for this compound

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Methylene Protons (-CH₂-): A singlet or a pair of doublets around δ 3.4-4.5 ppm, corresponding to the protons at the C3 position. - Amine Protons (-NH-): Two broad singlets, one for the amide NH (δ 10-11 ppm) and one for the aniline NH (δ 5-6 ppm). |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-175 ppm. - Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm. The carbon attached to the chlorine will be influenced by its electronegativity. - Methylene Carbon (-CH₂-): A signal in the aliphatic region, around δ 30-50 ppm. |

| IR (Infrared) | - N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ for the two N-H groups. - C=O Stretching: A strong absorption band around 1650-1690 cm⁻¹ characteristic of the amide carbonyl group.[11] - C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight (182.61). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. |

Applications in Research and Drug Development

The quinoxalinone scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[12] The introduction of a chloro-substituent can fine-tune these activities, making this compound a valuable intermediate and a potential pharmacophore in its own right.

-

Anticancer Research: Quinoxaline and quinoxalinone derivatives are extensively studied for their potential as anticancer agents.[13] They have been shown to act through various mechanisms, including the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are often overexpressed in tumors.[13] This compound can serve as a starting material for the synthesis of more complex molecules targeting cancer-related pathways.

-

Antimicrobial Agents: The quinoxaline core is found in several natural antibiotics.[6] Synthetic derivatives are continuously being explored for their efficacy against a range of bacterial and fungal pathogens.[5][14] The 7-chloro substitution may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

-

Central Nervous System (CNS) Activity: Quinoxalinediones are known to act as antagonists at ionotropic glutamate receptors (AMPA, kainate, NMDA).[15] While this specific dihydro-quinoxalinone is structurally different, it belongs to a class of compounds with known neurological activity, suggesting potential applications in neuroscience research.

-

Chemical Probe and Library Synthesis: Due to its functional groups (two NH groups, a carbonyl, and an aromatic chloride), this molecule is an excellent scaffold for combinatorial chemistry. The NH groups can be alkylated or acylated, and the chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound | 66367-05-3 [amp.chemicalbook.com]

- 9. 7-chloro-3,4-dihydroquinoxalin-2(1H)-one [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacophorejournal.com [pharmacophorejournal.com]

- 15. Quinoxalinedione - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoxaline ring system and its derivatives have long been a subject of intense interest within the medicinal chemistry community. These nitrogen-containing heterocyclic compounds form the core structure of numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Among these, 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one has emerged as a particularly valuable building block. Its strategic substitution with a chlorine atom and the presence of a lactam moiety provide synthetic handles for the elaboration of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive technical overview of this important intermediate, from its fundamental properties to its synthesis and potential applications.

Section 1: Core Molecular Attributes

This compound is a solid, stable organic compound that serves as a crucial starting material in multi-step organic syntheses. A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| CAS Number | 66367-05-3 | [1] |

| Molecular Formula | C₈H₇ClN₂O | [1] |

| Molecular Weight | 182.61 g/mol | [1] |

| Melting Point | 214-215 °C (with decomposition) | [1] |

| Boiling Point (Predicted) | 386.8 ± 42.0 °C | [1] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [1] |

Section 2: Synthesis and Mechanistic Considerations

The most common and direct route to this compound is through the condensation of a substituted o-phenylenediamine with an appropriate C2 synthon. The Hinsberg reaction, a classic method for quinoxaline synthesis, provides the foundational logic for this transformation.

Recommended Synthetic Protocol: Condensation of 4-Chloro-1,2-phenylenediamine with Chloroacetic Acid

This protocol is adapted from established methods for the synthesis of similar quinoxalin-2-one derivatives. The underlying principle involves the nucleophilic attack of the amino groups of the phenylenediamine on the electrophilic carbonyl and alkyl halide centers of chloroacetic acid, followed by intramolecular cyclization and dehydration.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-1,2-phenylenediamine (1 equivalent) and chloroacetic acid (1 equivalent).

-

Solvent and Base: Add water and a catalytic amount of a suitable base (e.g., aqueous ammonia) to the flask. The base serves to neutralize the hydrochloric acid formed during the reaction.

-

Reflux: Heat the reaction mixture to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining starting materials and salts. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Causality of Experimental Choices:

-

Choice of Reactants: 4-Chloro-1,2-phenylenediamine provides the necessary aromatic backbone and the two amino groups for the cyclization. Chloroacetic acid is an ideal C2 synthon as it contains both a carboxylic acid for amide bond formation and an alpha-chloro group for the second cyclization step.

-

Aqueous Media: Water is an economical and environmentally benign solvent. The use of aqueous ammonia as a base is advantageous as it is volatile and easily removed during workup.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Section 3: Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected spectroscopic features based on the analysis of similar quinoxalinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydropyrazine ring, and the two N-H protons. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm. The methylene protons (at C3) should present as a singlet at approximately δ 4.0 ppm. The two N-H protons are expected to give rise to broad singlets, one for the amide and one for the aniline-type amine.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the lactam will be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons will resonate between δ 110-150 ppm, and the methylene carbon will appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the two N-H groups.

-

C=O stretching: A strong absorption band around 1670-1690 cm⁻¹ for the amide carbonyl group.

-

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 182.61, consistent with the molecular formula C₈H₇ClN₂O. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, with a characteristic [M+2]⁺ peak.

Section 4: Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its utility stems from the ability to functionalize the N1 and N4 positions, as well as the aromatic ring.

Caption: Key application areas in drug development.

-

Neurological and Psychiatric Disorders: The quinoxalinone scaffold can be elaborated to create compounds that interact with neurotransmitter systems, making it a valuable starting point for the development of novel treatments for anxiety and depression.[1]

-

Antimicrobial and Antifungal Agents: Derivatives of this compound have been investigated for their potential as new antimicrobial and antifungal drugs, addressing the growing concern of drug-resistant pathogens.[1]

-

Enzyme Inhibitors: This intermediate serves as a building block for the design of specific enzyme inhibitors, which could lead to new therapies for a range of diseases, including cancer and metabolic disorders.[1]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified with the GHS07 pictogram and the signal word "Warning". It is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[1]

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the advancement of pharmaceutical sciences. Its straightforward synthesis, coupled with its potential for diverse chemical modifications, ensures its continued relevance as a key intermediate in the quest for novel therapeutics. This guide has provided a foundational understanding of this compound, equipping researchers and developers with the necessary technical knowledge to harness its potential in their scientific endeavors.

References

-

7-Chloro-3,4-dihydroquinoxalin-2(1H)-one - MySkinRecipes. Available at: [Link]

-

Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives - ResearchGate. Available at: [Link]

Sources

Synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one from o-phenylenediamine

An In-Depth Technical Guide to the Synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide a framework for troubleshooting and optimization.

Introduction: The Significance of the Quinoxalinone Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with diverse and potent pharmacological activities.[1] Their applications span a wide range of therapeutic areas, including roles as antibacterial, anticancer, antiviral, and anti-inflammatory agents.[1][2] The quinoxalin-2-one moiety, in particular, is a privileged scaffold in drug discovery. The specific target of this guide, this compound, serves as a crucial building block for more complex, biologically active molecules, where the chloro-substituent provides a handle for further synthetic diversification.[3]

Retrosynthetic Analysis and Strategic Approach

The synthesis of the quinoxalinone ring system is most classically and efficiently achieved through the condensation of an o-phenylenediamine with a two-carbon electrophilic synthon.[4][5] For our target molecule, the logical disconnection points to 4-chloro-o-phenylenediamine as the aromatic precursor and a chloroacetyl equivalent, such as chloroacetic acid, as the C2-unit provider.

This approach involves a cyclocondensation reaction, a robust and widely utilized method for constructing such heterocyclic systems.[6] The reaction proceeds via initial N-acylation followed by an intramolecular nucleophilic substitution to form the six-membered heterocyclic ring.

Caption: General synthetic scheme for the target molecule.

Mechanistic Insights: The Cyclocondensation Cascade

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential side reactions. The formation of this compound from 4-chloro-o-phenylenediamine and chloroacetic acid is a two-stage process.

-

Initial N-Acylation: The reaction commences with the nucleophilic attack of one of the amino groups of 4-chloro-o-phenylenediamine on the carbonyl carbon of chloroacetic acid. Given the two non-equivalent amino groups in the starting diamine, this acylation can occur at either nitrogen. However, the subsequent cyclization step leads to the same product. This step forms an N-(2-amino-4-chlorophenyl)-2-chloroacetamide intermediate.

-

Intramolecular Cyclization: The second, unreacted amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular SN2 reaction displaces the chloride ion and forms the six-membered dihydropyrazinone ring. This cyclization is often facilitated by heating and the presence of a base to neutralize the HCl generated.[7][8]

Caption: Key stages of the reaction mechanism.

Materials and Reagents: A Scientific Rationale

The selection of appropriate starting materials and reagents is critical for reaction success, yield, and purity.

| Compound | Structure | Molecular Formula | MW ( g/mol ) | Role & Rationale |

| 4-Chloro-o-phenylenediamine | Cl-C₆H₃(NH₂)₂ | C₆H₇ClN₂ | 142.59 | Aromatic Backbone: Provides the substituted benzene ring and the two nucleophilic nitrogen atoms required for ring formation. The chlorine at the 4-position dictates the final product's substitution pattern. |

| Chloroacetic Acid | ClCH₂COOH | C₂H₃ClO₂ | 94.50 | C2 Synthon: Acts as the electrophilic partner, providing the carbonyl group and the α-carbon that form the lactam portion of the quinoxalinone ring. |

| Aqueous Ammonia | NH₃(aq) | NH₃ | 17.03 | Base/Solvent: Acts as a base to neutralize the HCl byproduct generated during the cyclization, driving the reaction to completion. Water serves as an effective and green solvent for this condensation.[2] |

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of quinoxalin-2-one derivatives.[2]

Materials:

-

4-Chloro-o-phenylenediamine (10.0 g, 70.1 mmol)

-

Chloroacetic Acid (6.62 g, 70.1 mmol)

-

Aqueous Ammonia (33%, ~15 mL)

-

Deionized Water (~120 mL)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

-

Drying oven

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-chloro-o-phenylenediamine (10.0 g), chloroacetic acid (6.62 g), aqueous ammonia (15 mL), and deionized water (120 mL).

-

Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately one hour. The solution will typically darken as the reaction progresses.

-

Precipitation and Cooling: After one hour, turn off the heat and allow the reaction mixture to cool slowly to room temperature. As it cools, the product will precipitate out of the solution as a solid. To maximize precipitation, the flask can be further cooled in an ice bath for 30 minutes.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any unreacted starting materials and inorganic salts.

-

Drying: Transfer the solid product to a watch glass or crystallization dish and dry it in an oven at 100-110 °C to a constant weight. The final product, this compound, should be obtained as an off-white or light brown solid.

Caption: Step-by-step experimental workflow diagram.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value | Source |

| Appearance | Off-white to light brown solid | [2] |

| Molecular Formula | C₈H₇ClN₂O | [3][9] |

| Molecular Weight | 182.61 g/mol | [3][9] |

| Melting Point | 214-215 °C (with decomposition) | [3] |

| ¹H NMR | Expected peaks for aromatic protons, methylene protons (CH₂), and two N-H protons. | - |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 183.03, with characteristic M+2 isotope pattern for chlorine. | - |

Troubleshooting and Purification Strategies

While this synthesis is generally robust, certain issues may arise.

-

Problem: The product is highly colored or appears impure.

-

Solution: Recrystallization is an effective method for purification. Experiment with various solvent systems such as ethanol, methanol, or ethyl acetate/hexane to find optimal conditions where the product has high solubility at high temperatures and low solubility at room temperature.[10] For persistent impurities, column chromatography on silica gel may be necessary.[10]

-

-

Problem: The reaction yield is low.

-

Solution: Ensure the reflux time is adequate for the reaction to go to completion. Check the quality of the starting materials, as impurities can interfere with the reaction. Ensure the pH of the reaction mixture is basic enough to neutralize the generated HCl, as an acidic environment can inhibit the cyclization.

-

-

Problem: The product appears unstable or decomposes.

-

Solution: Quinoxalinone derivatives are generally stable, but decomposition during solvent removal under high heat could indicate sensitivity. Use rotary evaporation at moderate temperatures. Store the final product in a dry, airtight container, potentially at a reduced temperature (2-8°C).[3]

-

Safety and Handling

Adherence to strict safety protocols is mandatory. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

4-Chloro-o-phenylenediamine: Suspected of causing cancer and genetic defects.[11][12] It is an irritant to the skin, eyes, and respiratory system.[12] Avoid all contact and inhalation. Use personal protective equipment, including gloves, lab coat, and safety goggles.[11] In case of a spill, dampen the solid material with ethanol before carefully collecting it for disposal.[13]

-

Chloroacetic Acid: Corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care, using acid-resistant gloves and eye protection.

-

Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Handle in a fume hood.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing work.[11][14][15]

Conclusion

The synthesis of this compound via the cyclocondensation of 4-chloro-o-phenylenediamine and chloroacetic acid is an efficient and reliable method. This guide has detailed the strategic and mechanistic foundations of the synthesis, provided a robust experimental protocol, and offered insights into characterization, troubleshooting, and safety. By understanding the causality behind each experimental choice, researchers can confidently execute this synthesis and adapt it for the creation of novel quinoxalinone-based molecules for drug discovery and development.

References

- Asif, M. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of ChemTech Research, 8(7), 245-267.

-

LookChem. (n.d.). What is Reaction of o-phenylenediamine with chloroacetic acid. LookChem. Retrieved from [Link]

-

Nayak, Y. N., & Gaonkar, S. L. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(35), 21528-21552. Available from: [Link]

- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.

-

Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]

-

Singh, R., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. SN Applied Sciences, 5(8), 223. Available from: [Link]

-

MySkinRecipes. (n.d.). 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

-

Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521963, 7-Chloroquinoline. Retrieved from [Link]

-

Brainly.in. (2024). Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction. Retrieved from [Link]

-

Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. Available from: [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: o-PHENYLENEDIAMINE. Retrieved from [Link]

-

Luo, Z., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 15, 12345-12350. Available from: [Link]

-

Luo, Z., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. Available from: [Link]

-

Luo, Z., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Semantic Scholar. Available from: [Link]

-

Tauscher, B., et al. (1988). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography B: Biomedical Sciences and Applications, 425(1), 55-64. Available from: [Link]

-

Li, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7411. Available from: [Link]

-

Kumar, S., et al. (2016). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry, 40(12), 9934-9938. Available from: [Link]

- Pfizer Inc. (2006). Preparation of high purity substituted quinoxaline. Google Patents.

-

Elguero, J., et al. (2006). The reaction of o-phenylenediamine with α, β-unsaturated carbonyl compounds. ARKIVOC, 2006(14), 35-45. Available from: [Link]

-

Wang, Y., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(45), 33261-33265. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13047366, 7-Chloro-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Gazvoda, M., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Tetrahedron, 73(33), 5037-5047. Available from: [Link]

-

Hammad, M., & Emran, A. (1977). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. Zeitschrift für Naturforschung B, 32(3), 304-306. Available from: [Link]

- Li, Y., Tan, R., & Zhu, H. (2007). Preparation technique of 2-chloromethylbenzimidazole. Google Patents.

-

Boruah, M., & Prajapati, D. (2007). An expeditious one-pot solvent-free synthesis of benzimidazole derivatives. Indian Journal of Chemistry - Section B, 46(8), 1331-1333. Available from: [Link]

-

Taher, A. T., et al. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Journal of the Chemical Society of Pakistan, 37(4), 759-770. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 283527, 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one [myskinrecipes.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What is Reaction of o-phenylenediamine with chloroacetic acid | lookchem [lookchem.com]

- 8. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 9. labsolu.ca [labsolu.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Chloro-o-phenylenediamine - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-CHLORO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. nj.gov [nj.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. The content herein is structured to deliver not just data, but also actionable insights grounded in established scientific principles, empowering researchers to leverage this molecule's full potential in drug discovery and development.

Strategic Importance in Medicinal Chemistry

This compound is a member of the quinoxalinone family, a class of compounds recognized for their broad spectrum of biological activities.[1][2] The quinoxalinone scaffold is a key intermediate in the synthesis of novel derivatives with potential applications as anticancer, antimicrobial, and antifungal agents.[1] The presence of a chlorine atom at the 7-position significantly influences the molecule's physicochemical properties, which in turn can modulate its pharmacokinetic profile and target engagement. This strategic halogenation can enhance membrane permeability, improve metabolic stability, and provide a vector for further chemical modification, making it a valuable building block in the design of new therapeutic entities. Quinoxaline derivatives have been explored for their efficacy against a range of diseases including cancer, bacterial infections, and parasitic illnesses.[3][4]

Core Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is critical for its effective application in research and development. These parameters dictate its behavior in various experimental settings and are predictive of its in vivo performance.

Fundamental Molecular and Physical Data

The essential molecular and physical data for this compound are summarized below. This information is crucial for accurate experimental design, from solution preparation to analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₇ClN₂O |

| Molecular Weight | 182.61 g/mol [5] |

| CAS Number | 66367-05-3[5] |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Information not available |

Diagram 1: Annotated Chemical Structure

Caption: Structure of this compound with key atoms highlighted.

Synthesis and Reactivity Landscape

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a versatile scaffold.

Synthetic Pathways

The synthesis of quinoxalinone derivatives can be achieved through various methods. A common approach involves the cyclization of substituted o-phenylenediamines with α-keto acids or their esters. For this compound, a plausible synthetic route would start from a chlorinated o-phenylenediamine precursor. The chloroacetyl chloride method is one established route for synthesizing quinoxalinone derivatives, which involves the treatment of a substituted nitrophenylamine with chloroacetyl chloride followed by reduction and cyclization.[6]

Diagram 2: Generalized Synthetic Workflow

Caption: A conceptual workflow for the synthesis of the target compound.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is characterized by several key features:

-

N-H Acidity and Nucleophilicity: The protons on the nitrogen atoms can be removed by a suitable base, allowing for N-alkylation or N-arylation, providing a straightforward method for introducing substituents to modulate solubility and biological activity.

-

Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, with the chloro and amide groups directing incoming electrophiles.

-

Cross-Coupling Reactions: The chlorine atom serves as a valuable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This enables the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl groups, facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and reproducible, incorporating principles of self-validation to ensure data integrity.

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. A gradient elution method is employed to ensure the separation of the target compound from potential impurities with a wide range of polarities. UV detection at multiple wavelengths can help to identify impurities that may have different chromophores.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of HPLC-grade acetonitrile or methanol to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-17 min: 10% to 90% B

-

17-20 min: 90% B

-

20.1-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm and 280 nm.

-

Column Temperature: 30 °C.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Trustworthiness: The use of a gradient and re-equilibration step ensures reproducible retention times. The inclusion of an acid modifier like formic acid improves peak shape for amine-containing compounds.

Protocol for Structural Confirmation by Mass Spectrometry (MS)

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation and providing a clear molecular ion peak.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 10 µg/mL) in methanol or acetonitrile.

-

-

Instrumentation:

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ESI is generally preferred for compounds with basic nitrogen atoms.

-

Analysis Mode: Full scan mode to detect the molecular ion.

-

-

Expected Result:

-

The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 183.0. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak, providing strong evidence for the presence of a single chlorine atom.

-

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of waste in accordance with institutional and local regulations.[9]

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

- Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2011). European Journal of Chemistry.

- 3,4-dihydroquinoxalin-2(1H)-one. (2024). ChemBK.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.

- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central.

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis Online.

- Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry.

- Safety D

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- This compound. (n.d.). LabSolu.

- Recent advances in the research of quinoxalinone deriv

- MSDS of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one. (2026).

- SAFETY D

- SAFETY D

Sources

- 1. researchgate.net [researchgate.net]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. Portico [access.portico.org]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility and Stability of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). Solubility and stability are not mere data points; they are the bedrock upon which successful drug formulation, bioavailability, efficacy, and shelf-life are built.[1][2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and evaluating the solubility and stability of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one, a heterocyclic compound of significant interest. The quinoxalinone scaffold is a privileged platform in drug development, frequently found in a variety of pharmacologically active compounds.[3][4] A thorough understanding of its behavior in various solvent systems and under different stress conditions is paramount for its successful development.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility and stability.

| Property | Value | Source |

| Chemical Formula | C₈H₇ClN₂O | [2][5] |

| Molecular Weight | 182.61 g/mol | [2][5] |

| CAS Number | 66367-05-3 | [2][5] |

| Melting Point | 214-215 °C (decomposed) | [2][6] |

| Predicted Boiling Point | 386.8 ± 42.0 °C | [2][6] |

| Predicted Density | 1.335 ± 0.06 g/cm³ | [2][6] |

| Predicted pKa | 13.06 ± 0.20 | [6] |

The presence of a chloro-substituent, a lactam ring, and aromatic functionalities suggests a molecule with moderate polarity. The potential for hydrogen bonding via the N-H and C=O groups will significantly influence its interaction with protic solvents.

Solubility Profile: A Multifaceted Investigation

The solubility of an API is a critical determinant of its bioavailability.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. This section outlines a systematic approach to characterizing the solubility of this compound.

Guiding Principles for Solubility Assessment

The "like dissolves like" principle is a fundamental concept in predicting solubility. The polarity of both the solute and the solvent, as well as their capacity for hydrogen bonding, are key determinants. For ionizable compounds, the pH of the aqueous medium and the pKa of the compound are crucial factors.

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that allows for the determination of the thermodynamic solubility of a compound.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents (e.g., purified water, pH-adjusted buffers, ethanol, methanol, DMSO, acetonitrile, polyethylene glycol 400). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Equilibrium Solubility Determination.

Anticipated Solubility Profile

While specific experimental data is not yet available, a qualitative prediction of the solubility of this compound can be made based on its structure.

| Solvent System | Predicted Solubility | Rationale |

| Water (pH 7.0) | Low | The molecule possesses both polar (lactam) and nonpolar (chlorophenyl) moieties. The overall hydrophobicity is likely to limit aqueous solubility. |

| Acidic Buffer (pH 1.2) | Low to Moderate | The quinoxalinone ring system is weakly basic. Protonation at low pH could slightly enhance solubility. |

| Basic Buffer (pH 9.0) | Moderate to High | The N-H proton of the lactam is acidic and can be deprotonated at higher pH, forming a more soluble salt. |

| Ethanol/Methanol | Moderate | These polar protic solvents can engage in hydrogen bonding with the solute. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent with a high capacity to dissolve a wide range of organic molecules. |

| Acetonitrile | Moderate | A polar aprotic solvent that should be a reasonable solvent for this compound. |

Stability Assessment: Ensuring Integrity and Shelf-Life

The chemical stability of an API is of paramount importance for patient safety and product efficacy.[1] Forced degradation studies are a regulatory requirement and a crucial tool for understanding the degradation pathways and developing stability-indicating analytical methods.[4][7][8]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[4][9]

Caption: Forced Degradation Experimental Workflow.

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be prepared for the solution-state studies.

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and a suitable acid (e.g., 0.1 M or 1 M HCl).

-

Incubate the mixture at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with a corresponding base (e.g., 0.1 M or 1 M NaOH), and dilute for HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and a suitable base (e.g., 0.1 M or 1 M NaOH).

-

Follow the incubation and sampling procedure as described for acidic hydrolysis, neutralizing with an acid.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Keep the mixture at room temperature and protected from light for a defined period.

-

Withdraw aliquots at specified time points and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Solution: Heat the stock solution at a high temperature (e.g., 80 °C) for an extended period.

-

Solid State: Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 80 °C). At the end of the study, dissolve the solid for analysis.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.

-

A control sample should be protected from light.

-

Analyze the samples by HPLC.

-

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise manner to facilitate the identification of degradation products and the elucidation of degradation pathways.

| Stress Condition | Incubation Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |

| Control | 0 | 100.0 | 0.0 | 0 |

| 0.1 M HCl at 60 °C | 2 | |||

| 8 | ||||

| 24 | ||||

| 0.1 M NaOH at 60 °C | 2 | |||

| 8 | ||||

| 24 | ||||

| 3% H₂O₂ at RT | 8 | |||

| 24 | ||||

| Thermal (80 °C, solid) | 48 | |||

| Photolytic (ICH Q1B) | - |

Concluding Remarks and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of the described protocols will yield critical data to guide formulation development, establish appropriate storage conditions, and ensure the overall quality, safety, and efficacy of any potential drug product. It is imperative that all analytical methods used for quantification are properly validated according to ICH guidelines to ensure the integrity of the generated data. The insights gained from these studies will be instrumental in advancing the development of this promising quinoxalinone derivative.

References

- ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.

- MySkinRecipes. 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one.

- PubMed. (2018, February 14). Quinoxalinone as a Privileged Platform in Drug Development.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- Wisdom Lib. (2025, July 31). Solubility and stability: Significance and symbolism.

- Ingenta Connect. (2018, March 1). Quinoxalinone as a Privileged Platform in Drug Development.

- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- NIH. Development of forced degradation and stability indicating studies of drugs—A review.

- Benchchem. Technical Support Center: Stability Testing of 4H-Benzo[a]quinolizin-4-one Derivatives.

- RJPT. Stability Indicating Forced Degradation Studies.

- Labsolu. This compound.

- ChemicalBook. This compound | 66367-05-3.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one [myskinrecipes.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 66367-05-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

A Technical Guide to the Biological Significance of the Quinoxalinone Core

Abstract

The quinoxalinone scaffold, a nitrogen-containing heterocyclic system, has firmly established itself as a "privileged structure" in medicinal chemistry and drug discovery.[1][2][3][4] Its unique electronic properties and versatile synthetic accessibility allow for the creation of a vast chemical space, leading to derivatives with a broad spectrum of pharmacological activities.[1][2][4] This technical guide provides an in-depth analysis of the quinoxalinone core, elucidating its chemical synthesis, diverse biological activities, mechanisms of action, and the critical structure-activity relationships (SAR) that govern its therapeutic potential. We will explore its role as an anticancer, antimicrobial, antiviral, and anti-inflammatory agent, among others, and provide detailed protocols for its synthesis and biological evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.[1][5]

The Quinoxalinone Core: A Foundation for Pharmacological Diversity

The quinoxalinone core is characterized by a benzene ring fused to a pyrazin-2(1H)-one ring.[4] This arrangement of atoms imparts a unique combination of electron-donating and electron-withdrawing properties, which is fundamental to its ability to interact with a wide array of biological targets.[2] The versatility of this scaffold has attracted significant attention, leading to the development of numerous synthetic strategies to functionalize the core structure.[1][2] These modifications have yielded compounds with a remarkable range of biological activities, including:

-

Anticancer: Targeting various mechanisms crucial for tumor growth and survival.[5][6][7][8]

-

Antimicrobial: Exhibiting activity against bacteria, fungi, and mycobacteria.[9][10][11][12]

-

Anti-inflammatory: Showing potential as non-steroidal anti-inflammatory agents.[1][5]

-

Neuroprotective: Demonstrating potential in treating central nervous system disorders.[1][2]

-

Antidiabetic: Acting as inhibitors of enzymes like aldose reductase.[13]

This wide range of activities underscores the importance of the quinoxalinone scaffold as a foundational element in the design of novel therapeutics.[1][2]

Synthetic Strategies: Building the Core

The construction of the quinoxalinone scaffold is a well-established area of organic synthesis, with the most common and versatile method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or an α-ketoacid.[9][14] This straightforward approach allows for significant diversity in the final product by varying the substituents on both starting materials.

General Synthetic Workflow

The classical synthesis involves a cyclocondensation reaction, often catalyzed by an acid, to form the heterocyclic core. Modern methodologies have introduced milder and more efficient conditions, including the use of various catalysts and solvent systems to improve yields and reduce reaction times.[15][16]

Below is a generalized workflow for the synthesis of quinoxalinone derivatives.

Caption: Generalized workflow for quinoxalinone synthesis.

Key Experimental Protocol: Synthesis of a 3-Aryl-Quinoxalin-2(1H)-one

This protocol describes a catalyst-free synthesis, highlighting the intrinsic reactivity of the starting materials.

Objective: To synthesize a 3-aryl-quinoxalin-2(1H)-one derivative.

Materials:

-

Substituted o-phenylenediamine (1.0 mmol)

-

Substituted phenacyl bromide (1.0 mmol)

-

Ethanol (10 mL)

-

Reflux apparatus

Procedure:

-

To a round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol) and ethanol (10 mL).

-

Stir the mixture until the diamine is fully dissolved.

-

Add the substituted phenacyl bromide (1.0 mmol) to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure 3-aryl-quinoxalin-2(1H)-one.

Rationale: This method leverages the high nucleophilicity of the diamine and the electrophilicity of the phenacyl bromide in a green solvent like ethanol, avoiding the need for a metal or acid catalyst.[16]

Deep Dive into Anticancer Mechanisms

The anticancer activity of quinoxalinone derivatives is one of the most extensively studied areas.[6][8] These compounds exert their effects through multiple mechanisms, often targeting key signaling pathways involved in cancer progression.

Kinase Inhibition

Many protein kinases are crucial for cell cycle progression, proliferation, and survival, making them prime targets for cancer therapy.[7] Quinoxalinone derivatives have been identified as potent ATP-competitive inhibitors of several kinases, including:[7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Epidermal Growth Factor Receptor (EGFR)

-

Proto-oncogene non-receptor tyrosine-protein kinase (Src)

By blocking the ATP-binding site of these kinases, quinoxalinone compounds inhibit downstream signaling pathways that promote tumor growth and angiogenesis.[7]

Caption: Quinoxalinone as a kinase inhibitor.

Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen (hypoxia). Quinoxaline 1,4-di-N-oxide (QdNO) derivatives can act as hypoxia-activated prodrugs.[17] In the low-oxygen environment of a tumor, these compounds are reduced to form cytotoxic radicals that damage DNA and other cellular components, leading to selective killing of cancer cells while sparing healthy, well-oxygenated tissues.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the core structure.[3][13] Understanding these SARs is critical for the rational design of more potent and selective drug candidates.

-

Position C3: Modifications at the C3 position are common. The introduction of aryl or phenoxy groups can significantly influence kinase inhibitory activity.[13] An aliphatic linker at this position has also been shown to be crucial for certain activities.[3]

-

Benzene Ring Substituents: The addition of electron-withdrawing groups, such as chloro or fluoro, to the benzene portion of the core can enhance anticancer activity.[7][13]

-

Position N1: Substitution at the N1 position, for instance with an acetic acid group, has been shown to be important for aldose reductase inhibition.[13]

| Derivative Type | Substitution Pattern | Target/Activity | Key Finding | Reference |

| Anticancer | Chloro group on the quinoxaline ring | Tumor cell lines | Slightly improved activity | [3][7] |

| Aldose Reductase Inhibitor | N1-acetic acid head group and C3-phenoxy side chain | Aldose Reductase | Potent and selective inhibition | [13] |

| VEGFR-2 Inhibitor | Phenylsulfonamide at N4 of quinoxaline | VEGFR-2 | Potent inhibition | [7] |

Key Experimental Protocols: Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a quinoxalinone derivative on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)[6]

-

Quinoxalinone compound dissolved in DMSO

-

96-well plates

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the quinoxalinone compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This allows for a quantitative determination of a compound's cytotoxicity.

Future Directions and Conclusion

The quinoxalinone core continues to be a fertile ground for drug discovery. Its proven track record and synthetic tractability ensure its place in the development of future therapeutics.[1][2] Future research will likely focus on:

-

The development of highly selective inhibitors for specific biological targets.

-

The synthesis of quinoxalinone hybrids, combining the core with other pharmacologically active moieties to create drugs with dual mechanisms of action.[8]

-

Further exploration of their potential in treating a wider range of diseases, including parasitic and neurodegenerative disorders.[1]

References